![molecular formula C11H11F3O B2945239 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one CAS No. 586369-93-9](/img/structure/B2945239.png)
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.2 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s spatial configuration .
Physical And Chemical Properties Analysis
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one is a liquid . Its molecular weight is 216.2 . The compound’s IUPAC name is 2-methyl-1-[3-(trifluoromethyl)phenyl]-1-propanone .
Scientific Research Applications
Pharmaceutical Synthesis
This compound can be used in the synthesis of various pharmaceuticals due to its trifluoromethyl group, which is a common moiety in many drugs. For example, fluoxetine, an antidepressant, contains a similar trifluoromethyl phenyl group .
Pain Management Research
Compounds with trifluoromethyl phenyl groups have been studied for their potential in pain management. They can act as CGRP receptor antagonists, which are relevant in conditions like migraines .
Organic Synthesis
The trifluoromethyl group is often used in organic synthesis to improve the reactivity of compounds. It can be introduced into molecules under controlled conditions to yield various organic products .
Spectroelectrochemical Analysis
Trifluoromethyl phenyl compounds are used in spectroelectrochemical studies to understand redox behaviors, which is crucial for developing new materials for electronics and sensors .
Anticancer Research
Derivatives of trifluoromethyl phenyl compounds are being explored as potential kinase inhibitors, which play a role in cancer treatment strategies .
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRQYTWONOZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
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